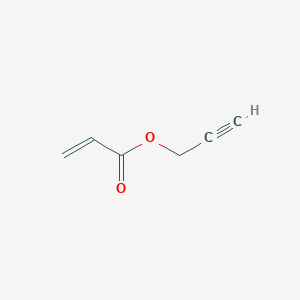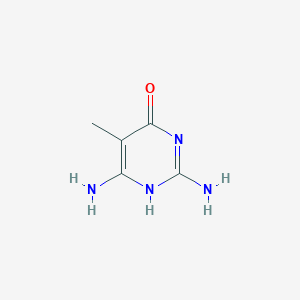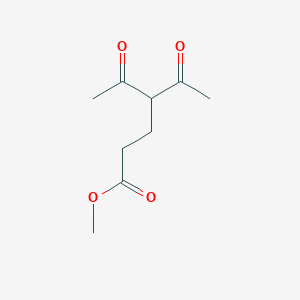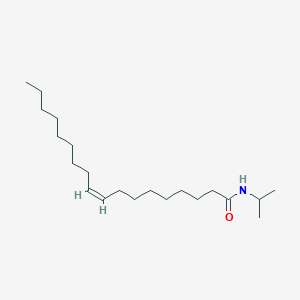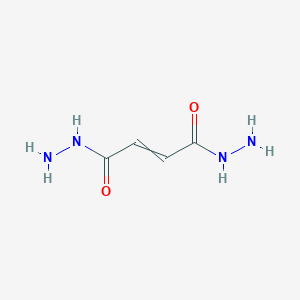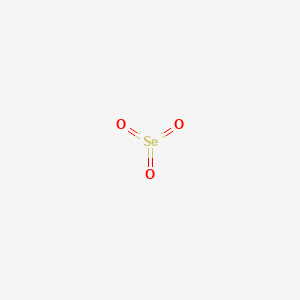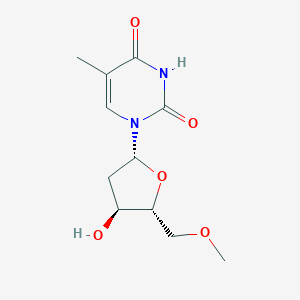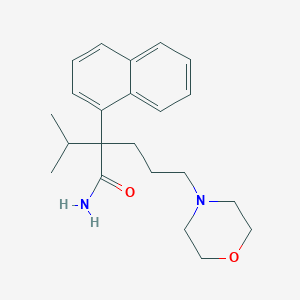
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide, also known as A-401 or A-401A, is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In drug discovery, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been used as a lead compound in the development of new drugs.
Mecanismo De Acción
The mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has also been shown to bind to the dopamine transporter, which plays a role in the regulation of dopamine levels in the brain.
Efectos Bioquímicos Y Fisiológicos
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In the brain, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to increase levels of dopamine and acetylcholine, which are neurotransmitters involved in mood and cognition. alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted manipulation of biological processes. However, one limitation of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several future directions for research on alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide. One area of interest is the development of new drugs based on the structure of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide. Another area of interest is the investigation of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide and its potential side effects.
Métodos De Síntesis
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide can be synthesized using a multi-step process that involves the reaction of 1-naphthaleneacetic acid with isopropylamine, followed by the addition of 3-morpholinopropylamine and acetic anhydride. The resulting compound is then purified using column chromatography.
Propiedades
Número CAS |
13531-99-2 |
|---|---|
Nombre del producto |
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide |
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
5-morpholin-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C22H30N2O2/c1-17(2)22(21(23)25,11-6-12-24-13-15-26-16-14-24)20-10-5-8-18-7-3-4-9-19(18)20/h3-5,7-10,17H,6,11-16H2,1-2H3,(H2,23,25) |
Clave InChI |
NZXXOBUZHVPWMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canónico |
CC(C)C(CCCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Sinónimos |
α-Isopropyl-α-(3-morpholinopropyl)-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



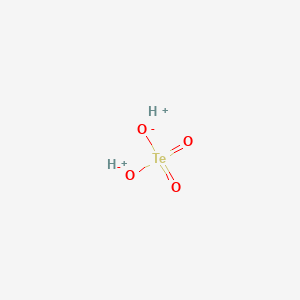
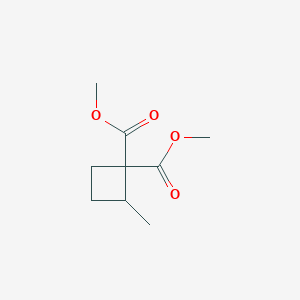

![Cytidine,[5-3H]](/img/structure/B77100.png)
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
